4-(2-methyl-1H-imidazol-1-yl)benzonitrile

Description

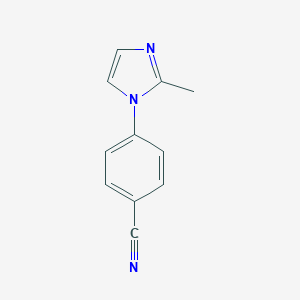

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMJRKMLLLJOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566845 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122957-50-0 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a benzonitrile group linked to a 2-methylimidazole moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This document serves as an in-depth technical guide, summarizing the core chemical properties, synthesis, and potential biological relevance of this compound.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | 1-(4-Cyanophenyl)-2-methylimidazole; 4-(2-methylimidazol-1-yl)benzonitrile | [4] |

| CAS Number | 122957-50-0 | [1][2][3][5] |

| Molecular Formula | C₁₁H₉N₃ | [1][3] |

| Molecular Weight | 183.21 g/mol | [1] |

| Monoisotopic Mass | 183.07965 Da | [6] |

| Appearance | White to light-colored powder/crystals (predicted for related compounds) | [7] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Methanol (predicted for related compounds) | [7] |

| Predicted XLogP | 1.8 | [6][8] |

Spectral and Analytical Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. While experimental spectra for this specific molecule are not widely published, predicted mass spectrometry data provides valuable information for its identification.

| Analysis Type | Predicted Data | Reference |

| Mass Spectrometry | Adduct [M+H]⁺: 184.08693 m/z | [6] |

| Adduct [M+Na]⁺: 206.06887 m/z | [6] | |

| Adduct [M+K]⁺: 222.04281 m/z | [6] | |

| Adduct [M+NH₄]⁺: 201.11347 m/z | [6] | |

| ¹H NMR | Experimental data not available in provided search results. | |

| ¹³C NMR | Experimental data not available in provided search results. | |

| Infrared (IR) | Experimental data not available in provided search results. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for N-arylimidazoles. A common and effective method is the nucleophilic aromatic substitution reaction.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of the title compound.

-

Preparation of the Nucleophile:

-

To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-methylimidazole.

-

-

Substitution Reaction:

-

Add a solution of 4-fluorobenzonitrile (1.0-1.2 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

-

Characterization:

-

The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

-

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited, the core chemical scaffold is present in molecules with significant therapeutic applications. The nitrile group is a key pharmacophore in numerous approved drugs, and imidazole-containing compounds are known to exhibit a wide range of biological activities.[9]

Farnesyltransferase Inhibition

Derivatives of imidazole-containing benzonitriles have been investigated as potent farnesyltransferase inhibitors (FTIs).[10][11] Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is frequently mutated and constitutively active in many human cancers. Inhibition of this enzyme prevents the localization of Ras to the cell membrane, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.

Potential Mechanism of Action: Ras Signaling Pathway

Caption: General mechanism of farnesyltransferase inhibitors on the Ras pathway.

The structural similarity of this compound to known FTIs suggests it could be a valuable lead compound for the development of novel anticancer agents.[11] Further investigation into its inhibitory activity against farnesyltransferase and its effects on cancer cell lines is warranted. The compound may also serve as a building block for more complex molecules targeting other protein kinases or enzymes implicated in disease.[12]

References

- 1. scbt.com [scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. aobchem.com [aobchem.com]

- 4. This compound | 122957-50-0 [amp.chemicalbook.com]

- 5. 122957-50-0|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C11H9N3) [pubchemlite.lcsb.uni.lu]

- 7. 25372-03-6 CAS MSDS (4-(1H-IMIDAZOL-1-YL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-(5-methyl-1H-imidazol-4-yl)benzonitrile | C11H9N3 | CID 10726137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, outlines established synthetic methodologies for related N-arylimidazoles, and discusses the potential biological significance of the imidazole scaffold in drug discovery. Due to a lack of specific studies on this molecule, this guide also highlights areas where further research is required to fully elucidate its pharmacological profile and therapeutic potential.

Physicochemical Properties

This compound is a small molecule featuring a central benzonitrile moiety linked to a 2-methylimidazole ring. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 183.21 g/mol | [1] |

| Molecular Formula | C₁₁H₉N₃ | [1] |

| CAS Number | 122957-50-0 | [1] |

Synthetic Methodologies

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this would involve the coupling of 2-methylimidazole with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile).

General Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-methylimidazole (1.0 eq.), 4-halobenzonitrile (1.0-1.2 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 110-160 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Below is a DOT script visualizing the logical workflow of the Ullmann condensation for the synthesis of the target molecule.

Figure 1. Logical workflow for the synthesis of this compound via Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation. This method would also couple 2-methylimidazole with a 4-halobenzonitrile.

General Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with 2-methylimidazole (1.0 eq.), 4-halobenzonitrile (1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic extracts are then washed, dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the final product.

The logical workflow for the Buchwald-Hartwig amination is depicted in the following DOT script.

Figure 2. Logical workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Biological Activity and Potential Signaling Pathways

Currently, there is no specific biological activity data available in the scientific literature for this compound. However, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds and approved drugs. Structurally similar molecules containing an imidazole or benzonitrile core have been investigated for a variety of therapeutic applications.

For instance, imidazole-containing compounds have been developed as inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer. The general mechanism of action for farnesyltransferase inhibitors (FTIs) involves blocking the farnesylation of Ras, thereby preventing its localization to the cell membrane and subsequent activation of downstream pro-proliferative signaling pathways.

The hypothetical signaling pathway that could be targeted by an imidazole-based farnesyltransferase inhibitor is illustrated below. It is important to note that this is a generalized pathway and has not been specifically demonstrated for this compound.

Figure 3. Hypothetical signaling pathway illustrating the mechanism of farnesyltransferase inhibitors.

Conclusion and Future Directions

This compound is a readily synthesizable compound based on established synthetic methodologies for N-arylimidazoles. While its physicochemical properties are known, a significant gap exists in the understanding of its biological activity. Given the prevalence of the imidazole scaffold in medicinal chemistry, future research should focus on screening this compound against a panel of biologically relevant targets, such as kinases and other enzymes. Elucidating its biological profile could uncover novel therapeutic applications and further expand the utility of imidazole-based compounds in drug discovery and development. Detailed experimental studies are warranted to confirm its synthetic accessibility and to explore its potential as a bioactive agent.

References

A Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound belonging to the N-arylimidazole class. N-arylimidazoles are significant structural motifs in medicinal chemistry and materials science.[1][2] This guide covers the compound's chemical and physical properties, a detailed synthetic protocol, and relevant structural data.

Chemical Identity and Properties

This compound is characterized by a benzonitrile group attached to the nitrogen at position 1 of a 2-methylimidazole ring. This arrangement makes it a key building block for more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 122957-50-0 | [3] |

| Molecular Formula | C₁₁H₉N₃ | [3][4] |

| Molecular Weight | 183.21 g/mol | [3] |

| SMILES | CC1=NC=CN1C2=CC=C(C=C2)C#N | [4] |

| InChI | InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 |[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| XlogP (Predicted) | 1.8 | A measure of lipophilicity.[4] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation.[1][5] This method involves coupling an aryl halide (e.g., 4-fluorobenzonitrile or 4-bromobenzonitrile) with 2-methylimidazole. Copper(I) iodide (CuI) is a common and effective catalyst for this transformation, often used in a polar aprotic solvent like dimethylformamide (DMF) or ethylene glycol, with a suitable base to facilitate the reaction.[1][6]

References

An In-Depth Technical Guide to the Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic strategies discussed are the Ullmann condensation and the Buchwald-Hartwig amination, both well-established methods for the formation of C-N bonds. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows and a relevant biological signaling pathway.

Introduction

Substituted imidazoles are a prominent class of heterocyclic compounds in drug discovery, known for their wide range of biological activities. The target molecule, this compound, possesses structural features that make it an attractive scaffold for the development of novel therapeutic agents. The imidazole moiety can participate in key binding interactions with biological targets, while the benzonitrile group offers a handle for further chemical modification. This guide focuses on the practical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and in high purity.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the N-arylation of 2-methylimidazole with a suitable 4-cyanophenyl halide. The two most effective and widely used methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst. In this case, 2-methylimidazole is coupled with 4-fluorobenzonitrile or 4-bromobenzonitrile in the presence of a copper salt and a base.

Ullmann Condensation for Synthesis

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient palladium-catalyzed cross-coupling reaction for C-N bond formation. This method typically offers higher yields and milder reaction conditions compared to the Ullmann condensation. The reaction couples 2-methylimidazole with 4-bromobenzonitrile using a palladium catalyst, a phosphine ligand, and a base.

Buchwald-Hartwig Amination for Synthesis

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound based on the Ullmann condensation and Buchwald-Hartwig amination.

Protocol 1: Ullmann Condensation

Ullmann Condensation Workflow

Materials:

-

2-Methylimidazole

-

4-Fluorobenzonitrile

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.2 equivalents), 4-fluorobenzonitrile (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow

Materials:

-

2-Methylimidazole

-

4-Bromobenzonitrile

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To an oven-dried Schlenk tube, add 2-methylimidazole (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents), Xantphos (0.04 equivalents), and cesium carbonate (2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane to the tube.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Product Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methylimidazole | 693-98-1 | C₄H₆N₂ | 82.10 |

| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 |

| 4-Bromobenzonitrile | 623-00-7 | C₇H₄BrN | 182.02 |

| This compound | 122957-50-0 | C₁₁H₉N₃ | 183.21 |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper(I) iodide (CuI) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | Not typically required | Xantphos |

| Base | Potassium carbonate (K₂CO₃) | Cesium carbonate (Cs₂CO₃) |

| Solvent | Dimethylformamide (DMF) | 1,4-Dioxane |

| Temperature | 120-140 °C | 80-110 °C |

| Reaction Time | 24-48 hours | 12-24 hours |

| Expected Yield | 40-60% | 60-85% |

| Purity (post-CC) | >95% | >98% |

Biological Context: Potential as a p38 MAP Kinase Inhibitor

Imidazole-based compounds have been extensively investigated as inhibitors of various protein kinases, including p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and stress. Dysregulation of this pathway is implicated in a range of inflammatory diseases, making it an important therapeutic target. The structural features of this compound suggest its potential to interact with the ATP-binding site of p38 MAP kinase.

Simplified p38 MAPK Signaling Pathway and Potential Inhibition

Conclusion

This technical guide provides detailed and practical information for the synthesis of this compound. Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods, with the latter generally offering superior yields and milder conditions. The provided protocols and data will aid researchers in the efficient production of this valuable compound for further investigation in drug discovery and development, particularly in the context of kinase inhibition.

Uncharted Territory: The Mechanism of Action of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. Despite its availability as a research chemical, there is currently no published data detailing its mechanism of action, biological targets, or associated signaling pathways. This technical overview serves to highlight the absence of information and outline the foundational research necessary to elucidate its potential pharmacological role.

At present, information on this compound is limited to its chemical identity and sourcing. It is cataloged by various chemical suppliers with the CAS Number 122957-50-0 and a molecular formula of C₁₁H₉N₃.[1][2][3][4][5] Public chemical databases, such as PubChem, provide computed physicochemical properties but do not contain any literature regarding its biological activity.[2][6]

While research exists on compounds with similar structural motifs, such as other imidazole and benzonitrile derivatives, these studies do not directly implicate this compound. For instance, a structurally distinct imidazole-benzonitrile compound has been investigated as a farnesyltransferase inhibitor, but this action cannot be extrapolated to the topic compound without direct experimental evidence.[7] Similarly, studies on isomers like 4-(5-methyl-1H-imidazol-4-yl)benzonitrile and related analogs lacking the methyl group do not provide insight into the specific activity of the 2-methyl-1H-imidazol-1-yl isomer.[6][8]

A general review of nitrile-containing pharmaceuticals highlights the diverse roles the nitrile group can play in drug-target interactions, including acting as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[9] However, the specific contribution of the nitrile and the 2-methyl-imidazole moieties to the biological profile of this compound is unknown.

Future Directions: A Roadmap for Investigation

To characterize the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following outlines a potential experimental workflow to uncover its biological function.

Initial Target Identification and Validation

The first critical step is to identify the biological target(s) of the compound. This can be achieved through a combination of in silico and in vitro screening methods.

Experimental Workflow for Target Identification

Figure 1. A proposed workflow for the initial identification and validation of biological targets for this compound.

Elucidation of Signaling Pathways

Once a validated target is identified, subsequent research would focus on understanding how the compound modulates the downstream signaling pathways associated with that target.

Signaling Pathway Investigation

Figure 2. A conceptual workflow for investigating the downstream signaling effects following target engagement by the compound.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C11H9N3) [pubchemlite.lcsb.uni.lu]

- 3. aobchem.com [aobchem.com]

- 4. 122957-50-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 122957-50-0 [amp.chemicalbook.com]

- 6. 4-(5-methyl-1H-imidazol-4-yl)benzonitrile | C11H9N3 | CID 10726137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pubs.acs.org [pubs.acs.org]

Uncharted Territory: The Biological Activity of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile Remains Undisclosed

A comprehensive review of scientific literature reveals a notable absence of published data on the specific biological activity of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. Despite the prevalence of its core chemical moieties—imidazole and benzonitrile—in a wide array of biologically active molecules, this particular compound appears to be unexplored territory in pharmacological research.

While the individual components of this compound are well-represented in drug discovery, information regarding the compound as a whole is limited to its chemical identity and availability from commercial suppliers for research purposes. No peer-reviewed studies detailing its synthesis and subsequent evaluation for anticancer, enzyme inhibition, or other therapeutic effects could be identified.

The imidazole ring is a fundamental building block in many pharmaceuticals, known for a broad spectrum of activities including antifungal, antibacterial, and anticancer properties. Similarly, the benzonitrile group is a common feature in compounds targeting various enzymes and receptors. The combination of these two groups in the specific arrangement of this compound presents a unique chemical entity whose biological potential is yet to be determined.

Numerous studies have investigated derivatives and structurally related compounds. For instance, research has been conducted on complex molecules incorporating the imidazole and benzonitrile scaffolds as farnesyltransferase inhibitors for potential anticancer applications. However, these molecules bear additional functional groups and different substitution patterns, making it impossible to extrapolate their biological effects to the simpler, parent compound . Investigations into benzimidazole derivatives, which feature a fused benzene ring on the imidazole core, have also shown significant anticancer activity, but this represents a different chemical class.

The lack of available data prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on biological activity (e.g., IC50 values), detailed experimental protocols, and elucidated signaling pathways, are contingent on primary research that has not been published.

Therefore, for researchers, scientists, and drug development professionals, this compound represents a novel starting point for investigation. Its structural similarity to known bioactive compounds suggests that it may possess interesting pharmacological properties. Future research would need to involve its synthesis, purification, and subsequent screening across a range of biological assays to uncover any potential therapeutic value. Until such studies are conducted and published, its biological activity remains a matter of scientific inquiry.

4-(2-methyl-1H-imidazol-1-yl)benzonitrile: A Technical Review of a Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive direct research on this specific molecule, this paper leverages data from structurally related compounds to infer its potential chemical properties, synthesis, and biological activities. The benzonitrile and 2-methylimidazole moieties are common pharmacophores, suggesting potential applications as an enzyme inhibitor, particularly in the areas of oncology and infectious diseases. This document summarizes key synthetic strategies, potential biological targets, and relevant experimental methodologies to guide future research and development efforts.

Introduction

This compound (CAS: 122957-50-0, Molecular Formula: C₁₁H₉N₃, Molecular Weight: 183.21 g/mol ) is a small molecule featuring a benzonitrile group linked to a 2-methylimidazole ring.[1] While specific literature on this compound is sparse, the constituent functional groups are well-represented in a multitude of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and the imidazole ring is a key component in many enzyme inhibitors.[2] This review aims to consolidate the available information on related compounds to provide a predictive overview of this compound for researchers in drug discovery and development.

Chemical Synthesis

Proposed Synthetic Pathways

A common and effective method for the formation of the N-aryl bond is the Ullmann condensation or coupling reaction. This would involve the reaction of 2-methylimidazole with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-bromobenzonitrile) in the presence of a copper catalyst and a base. Another potential route is the direct nucleophilic aromatic substitution of an activated 4-halobenzonitrile with 2-methylimidazole.

Below is a generalized workflow for a potential synthesis:

References

Technical Guide: 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-1H-imidazol-1-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety substituted with a 2-methylimidazole ring. Its structural similarity to known pharmacologically active agents suggests its potential as a valuable research chemical, particularly in the fields of oncology and endocrinology. The presence of the imidazole and benzonitrile groups, which are common pharmacophores, indicates that this molecule may exhibit inhibitory activity against various enzymes. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, supported by detailed experimental protocols and logical workflow visualizations.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 122957-50-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₉N₃ | --INVALID-LINK-- |

| Molecular Weight | 183.21 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred from typical benzimidazole derivatives |

| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from structurally similar compounds |

Synthesis

A plausible and efficient method for the synthesis of this compound is the Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction is a well-established method for the formation of C-N bonds. The proposed reaction involves the coupling of 2-methylimidazole with 4-cyanophenyl halide.

Detailed Experimental Protocol: Ullmann Condensation

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

2-Methylimidazole

-

4-Iodobenzonitrile

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.2 equivalents), 4-iodobenzonitrile (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-iodobenzonitrile).

-

Heat the reaction mixture to a temperature between 100-120 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Experimental Protocols

Based on the chemical structure of this compound, it is hypothesized to be an inhibitor of farnesyltransferase and/or aromatase. The imidazole moiety is known to coordinate with the heme iron in cytochrome P450 enzymes like aromatase, while the overall structure shares features with known farnesyltransferase inhibitors.

Potential as a Farnesyltransferase Inhibitor

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways regulating growth and proliferation. Inhibition of FTase can disrupt these pathways, making it a target for anticancer drug development.

An In-Depth Technical Guide on the Potential Applications of the 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of the 4-(2-methyl-1H-imidazol-1-yl)benzonitrile chemical scaffold in medicinal chemistry and drug development. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs are integral to the synthesis of potent and selective kinase inhibitors. This document will focus on a prominent example, Nilotinib, a second-generation tyrosine kinase inhibitor, to illustrate the therapeutic potential of molecules derived from a similar chemical core. Through this case study, we will provide an in-depth analysis of the synthesis, mechanism of action, and relevant experimental data, thereby offering a comprehensive overview of the prospective utility of the this compound framework in the design of novel therapeutics.

Introduction: The this compound Core

This compound (CAS 122957-50-0) is a heterocyclic compound featuring a benzonitrile moiety linked to a 2-methylimidazole ring.[1] Its molecular formula is C₁₁H₉N₃, and it has a molecular weight of 183.21 g/mol .[1] While this compound is commercially available for research purposes, it is primarily utilized as a chemical intermediate or building block in the synthesis of more complex, biologically active molecules.[1] The imidazole and benzonitrile functionalities are prevalent in medicinal chemistry, often contributing to target binding and pharmacokinetic properties of drug candidates.

This guide will use the synthesis and biological activity of the kinase inhibitor Nilotinib as a prime exemplar of the potential applications of the core scaffold of this compound. Nilotinib contains a structurally related core, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which serves as a crucial pharmacophore for its potent inhibitory activity against the BCR-ABL kinase.[2]

Case Study: Nilotinib - A Potent Kinase Inhibitor

Nilotinib is an FDA-approved medication for the treatment of chronic myeloid leukemia (CML).[3] It functions as a selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of CML.[2] The 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment of Nilotinib is instrumental in its high-affinity binding to the ATP-binding site of the Abl kinase domain.[2]

Synthesis of the Core Intermediate and Final Compound

The synthesis of Nilotinib involves the preparation of the key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is then coupled with a pyrimidine-containing fragment. The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

A detailed, multi-step synthesis is typically employed, starting from commercially available precursors. A plausible synthetic route is outlined below:

-

Nitration: A substituted toluene is nitrated to introduce a nitro group, which will later be reduced to the aniline.

-

Halogenation: The methyl group of the nitrotoluene is halogenated to facilitate subsequent reactions.

-

Imidazole Ring Formation: The halogenated intermediate is reacted with 2-methylimidazole to form the core structure.

-

Reduction: The nitro group is reduced to an amine to yield the final intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of Nilotinib

-

Amide Coupling: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent like chloroform. This forms an amide bond, creating a larger intermediate.[4]

-

Nucleophilic Substitution: The resulting intermediate is then reacted with a substituted purine or a similar heterocyclic compound via nucleophilic substitution to yield the final Nilotinib molecule.[5]

Biological Activity and Quantitative Data

Nilotinib exhibits potent and selective inhibitory activity against the Bcr-Abl kinase. The following table summarizes key quantitative data for Nilotinib and its derivatives.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) | Reference |

| Nilotinib | Bcr-Abl | < 30 | K562 | 0.02 | [2] |

| Derivative 1 | PDGFRα | 36% inhibition | - | - | [5] |

| Derivative 2 | PDGFRβ | 45% inhibition | - | - | [5] |

| Derivative 3 | EGFR | - | HCT-116 | 7.82 | [6] |

| Derivative 4 | HER2 | - | HepG2 | 8.15 | [6] |

| Derivative 5 | CDK2 | - | MCF-7 | 9.33 | [6] |

Signaling Pathway and Mechanism of Action

Nilotinib targets the dysregulated Bcr-Abl tyrosine kinase, which is constitutively active in CML cells. By binding to the ATP-binding site of the kinase domain, Nilotinib blocks the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of compounds like Nilotinib is typically assessed using in vitro kinase assays.

Broader Potential Applications of the Imidazole-Benzonitrile Scaffold

The structural features of this compound suggest its utility in the synthesis of a variety of bioactive molecules beyond kinase inhibitors. The imidazole ring can act as a versatile scaffold for introducing various substituents, while the benzonitrile group can be a key pharmacophore or be chemically modified into other functional groups.

-

Antimicrobial Agents: Imidazole derivatives are known for their antifungal and antibacterial properties.[7]

-

Antiviral Agents: Certain benzimidazole derivatives have shown promise as inhibitors of viral enzymes, such as HIV reverse transcriptase.[8]

-

Other Enzyme Inhibitors: The scaffold can be adapted to target other enzymes implicated in disease, such as farnesyltransferase.[9]

Conclusion

While this compound is primarily a synthetic intermediate, its core structure is of significant interest in drug discovery. The successful development of Nilotinib, a potent and selective kinase inhibitor, underscores the therapeutic potential of molecules derived from a similar chemical framework. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and mechanism of action of a clinically relevant compound to illustrate the potential applications of the this compound scaffold. Further exploration and derivatization of this core structure may lead to the discovery of novel therapeutic agents for a range of diseases.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IL231382A - History of benzonitrile, their preparation and medications containing them - Google Patents [patents.google.com]

- 6. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 7. Design, synthesis, mechanistic studies and in silico ADME predictions of benzimidazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors [jmchemsci.com]

- 9. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile in Farnesyltransferase Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Farnesyltransferase inhibitors (FTIs) have been a focal point of anticancer drug discovery for their potential to disrupt the function of key oncogenic proteins, most notably Ras.[1][2][3][4] The enzyme farnesyltransferase (FTase) catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins.[3][5] This post-translational modification is critical for the membrane localization and subsequent biological activity of these proteins.[2][3] By inhibiting FTase, FTIs can prevent the maturation and function of proteins like Ras, thereby impeding downstream signaling pathways that control cell proliferation, survival, and differentiation.[1][2][3] This technical guide provides a comprehensive overview of the available information on 4-(2-methyl-1H-imidazol-1-yl)benzonitrile as a potential farnesyltransferase inhibitor.

Core Concepts in Farnesyltransferase Inhibition

Farnesyltransferase inhibitors are designed to interfere with the catalytic activity of FTase. They can be broadly categorized based on their mechanism of action, often acting as peptidomimetics of the CAAX substrate or as competitors of farnesyl pyrophosphate. The development of potent and selective FTIs has been a significant endeavor in medicinal chemistry, with several compounds advancing to clinical trials.[1][6][7]

Quantitative Data on Farnesyltransferase Inhibition

A thorough search of scientific databases reveals a lack of specific quantitative data (e.g., IC50, Ki values) for the farnesyltransferase inhibitory activity of this compound. To provide a framework for comparison, the following table summarizes typical data for other well-characterized farnesyltransferase inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Tipifarnib (R115777) | Human FTase | 0.86 | Enzyme Assay | Generic Data |

| Lonafarnib (SCH66336) | Human FTase | 1.9 | Enzyme Assay | Generic Data |

| FTI-277 | Rat Brain FTase | 0.5 | Enzyme Assay | Generic Data |

Table 1: Representative IC50 Values for Known Farnesyltransferase Inhibitors. This table provides context for the potency of established FTIs. The absence of data for this compound highlights a gap in the current research landscape.

Experimental Protocols

To facilitate future research on this compound and other potential FTIs, this section outlines standard experimental protocols used in the field.

Farnesyltransferase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP), radiolabeled ([³H]FPP) or fluorescently tagged

-

CAAX peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Scintillation cocktail (for radiometric assay) or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, FTase, and the CAAX peptide substrate.

-

Add varying concentrations of the test compound to the reaction mixture. A DMSO control is run in parallel.

-

Initiate the enzymatic reaction by adding the farnesyl pyrophosphate substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Quantify the amount of farnesylated peptide product. For radiometric assays, this involves measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, changes in fluorescence upon farnesylation are measured.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines, particularly those with known Ras mutations.

Materials:

-

Cancer cell line (e.g., H-Ras transformed NIH 3T3 cells, PANC-1 pancreatic cancer cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a period of 48-72 hours.

-

Assess cell viability using the MTT assay or another appropriate method. For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

The primary target of farnesyltransferase inhibitors in cancer is the Ras signaling pathway. By preventing the farnesylation of Ras proteins (H-Ras, N-Ras, and K-Ras), FTIs block their localization to the plasma membrane and subsequent activation of downstream effector pathways, such as the Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.

Figure 1: Ras Signaling Pathway and the Point of Intervention for Farnesyltransferase Inhibitors.

The diagram above illustrates the canonical Ras signaling cascade. Growth factor binding to a receptor tyrosine kinase leads to the activation of Ras. Farnesyltransferase (FTase) is essential for the membrane localization of Ras, a prerequisite for its activity. This compound, as a putative farnesyltransferase inhibitor (FTI), would block this farnesylation step, thereby preventing Ras activation and downstream signaling.

Figure 2: A Typical Drug Discovery Workflow for a Farnesyltransferase Inhibitor.

This workflow outlines the logical progression of experiments to evaluate a potential FTI. Starting from the compound, in vitro enzymatic assays are performed to determine its direct inhibitory potency. Subsequently, cell-based assays assess its effect on cancer cell proliferation and its ability to inhibit the target signaling pathway. Promising candidates from these in vitro and cell-based studies would then be advanced to in vivo animal models to evaluate their antitumor efficacy.

Conclusion

While this compound belongs to a chemical class with known farnesyltransferase inhibitory potential, a comprehensive biological characterization of this specific molecule is currently lacking in the accessible scientific literature. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the future investigation of this and other novel FTI candidates. Further research is warranted to determine the in vitro potency, cellular activity, and potential therapeutic utility of this compound as a farnesyltransferase inhibitor. The provided diagrams of the Ras signaling pathway and a typical drug discovery workflow offer a visual guide to understanding the mechanism of action and the necessary steps for evaluation.

References

- 1. Current status of clinical trials of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 7. theoncologist.onlinelibrary.wiley.com [theoncologist.onlinelibrary.wiley.com]

An In-depth Technical Guide to the Role of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile and Related Compounds in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significance of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile and structurally similar compounds in the field of proteomics. While specific proteomics research centered exclusively on this compound is not extensively documented in publicly available literature, its structural resemblance to the well-known aromatase inhibitor, letrozole, provides a strong basis for understanding its potential applications and mechanisms of action in proteomics studies. This guide will, therefore, leverage the existing body of research on letrozole and other aromatase inhibitors to delineate the role of this class of compounds in proteomics research, particularly in the context of cancer biology and drug resistance.

Introduction to this compound and Aromatase Inhibitors

This compound is a chemical compound featuring a benzonitrile group and a methyl-imidazole group. Its structural similarity to non-steroidal aromatase inhibitors, such as letrozole and anastrozole, is noteworthy. These drugs are fundamental in the treatment of hormone receptor-positive breast cancer in postmenopausal women. They act by inhibiting the enzyme aromatase, which is responsible for the final step in estrogen biosynthesis. By blocking estrogen production, these inhibitors effectively reduce the growth stimulus for estrogen-dependent cancer cells.

The nitrile group is a key pharmacophore in many nonsteroidal enzyme inhibitors, often mimicking the function of a carbonyl group and participating in hydrogen bonding within the enzyme's active site. Given these structural parallels, it is plausible that this compound could exhibit similar biological activities and serve as a valuable tool in proteomics research to probe cellular responses to aromatase inhibition.

The Role of Aromatase Inhibitors in Proteomics Research

Proteomics offers a powerful lens through which to investigate the global protein expression changes induced by drugs like aromatase inhibitors. Such studies are crucial for understanding drug mechanisms, identifying biomarkers for drug response and resistance, and discovering new therapeutic targets. A key application of proteomics in this context is the study of acquired resistance to aromatase inhibitors, a significant clinical challenge.

A seminal study in this area investigated the proteomic signatures of acquired letrozole resistance in breast cancer cells. This research provides a blueprint for how a compound like this compound could be investigated. The study identified significant alterations in protein expression associated with a more aggressive, hormone-independent phenotype in letrozole-resistant cells.

Quantitative Proteomic Data in Letrozole Resistance

A quantitative proteomic analysis of letrozole-sensitive (AC-1) versus letrozole-resistant (LTLT-Ca) breast cancer cell lines revealed a significant remodeling of the proteome. In one such study, a total of 1743 proteins were identified and quantified, with 411 being significantly upregulated and 452 significantly downregulated in the resistant cells (p<0.05, fold change > 1.20).[1]

Below are tables summarizing some of the key differentially expressed proteins, categorized by their function, which shed light on the mechanisms of resistance.

Table 1: Key Upregulated Proteins in Letrozole-Resistant Breast Cancer Cells

| Protein Name | Gene Name | Fold Change (Resistant vs. Sensitive) | Putative Function in Resistance |

| Epidermal growth factor receptor | EGFR | 28 | Activation of alternative growth signaling pathways |

| Receptor tyrosine-protein kinase erbB-2 | HER2 | 6 | Activation of alternative growth signaling pathways |

| Vimentin | VIM | Increased | Epithelial to Mesenchymal Transition (EMT), increased motility |

| Twist-related protein 1 | TWIST1 | Increased | EMT, increased invasiveness |

Table 2: Key Downregulated Proteins in Letrozole-Resistant Breast Cancer Cells

| Protein Name | Gene Name | Fold Change (Resistant vs. Sensitive) | Putative Function in Resistance |

| Estrogen Receptor alpha | ESR1 | 28 | Loss of hormone dependence |

| Trefoil factor 1 (pS2) | TFF1 | 1100 | Loss of estrogen signaling |

| Aromatase | CYP19A1 | Decreased | Altered drug target expression |

Note: The fold changes for EGFR, HER2, ESR1, and pS2 were confirmed by targeted gene expression arrays in the cited study.[1]

Experimental Protocols for Proteomic Analysis of Aromatase Inhibitor Action

The following is a generalized experimental protocol based on methodologies used in proteomics studies of aromatase inhibitor resistance. This protocol can be adapted for investigating the effects of this compound.

4.1. Cell Culture and Treatment

-

Culture hormone-dependent breast cancer cells (e.g., MCF-7) in appropriate media.

-

To develop a resistant cell line, gradually expose the cells to increasing concentrations of the aromatase inhibitor (e.g., letrozole or this compound) over several months.

-

Maintain a parallel culture of the parental, sensitive cell line.

-

Harvest cells from both sensitive and resistant lines for proteomic analysis.

4.2. Protein Extraction and Digestion

-

Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates using a standard assay (e.g., BCA assay).

-

Take equal amounts of protein from each sample and reduce the disulfide bonds with dithiothreitol (DTT).

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.

4.3. Quantitative Proteomic Analysis (e.g., using LC-MS/MS)

-

Desalt the resulting peptide mixtures using C18 spin columns.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

For quantitative analysis, methods such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed.

-

Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant).

4.4. Bioinformatic Analysis

-

Perform statistical analysis to identify proteins that are differentially expressed between the sensitive and resistant cell lines.

-

Conduct functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to identify the biological processes and signaling pathways that are significantly altered.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Proteomic Analysis

Caption: A generalized workflow for the proteomic analysis of drug resistance.

Signaling Pathways Implicated in Aromatase Inhibitor Resistance

Proteomic studies have revealed that resistance to aromatase inhibitors often involves the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the need for estrogen signaling. The PI3K/AKT/mTOR pathway is a key player in this process.

Caption: Key signaling pathways in aromatase inhibitor action and resistance.

Conclusion and Future Directions

While direct proteomics data for this compound is yet to be established, its structural relationship with potent aromatase inhibitors like letrozole provides a solid framework for its potential utility in proteomics research. The methodologies and findings from studies on established aromatase inhibitors serve as a valuable guide for investigating this and other novel compounds. Future proteomics studies could focus on:

-

Direct Target Identification: Employing chemical proteomics approaches to confirm if this compound directly binds to and inhibits aromatase.

-

Off-Target Effects: Characterizing the broader proteomic changes induced by the compound to identify potential off-target effects and novel mechanisms of action.

-

Biomarker Discovery: Using quantitative proteomics to identify biomarkers that predict cellular sensitivity or resistance to this compound.

By leveraging the power of proteomics, researchers can fully elucidate the molecular mechanisms of this compound and similar molecules, paving the way for the development of more effective cancer therapies.

References

Methodological & Application

Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a key intermediate in pharmaceutical research and development. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.

Overview

The synthesis of this compound involves the N-arylation of 2-methylimidazole with a suitable 4-halobenzonitrile. The Buchwald-Hartwig amination is a highly effective method for this transformation, offering high yields and good functional group tolerance. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

Reaction Scheme

The general reaction scheme for the synthesis of this compound via a Buchwald-Hartwig coupling is as follows:

A: 4-Bromobenzonitrile, B: 2-Methylimidazole

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, reagents, and the final product involved in a typical synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |

| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.0 | 1.82 g |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 1.2 | 0.98 g |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 183 mg |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 231 mg |

| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 6.52 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 50 mL |

| This compound | C₁₁H₉N₃ | 183.21 | - | ~1.5 g (Typical Yield) |

Note: The yield is an estimate based on typical Buchwald-Hartwig coupling reactions and may vary.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Materials:

-

4-Bromobenzonitrile

-

2-Methylimidazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), 2-methylimidazole (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (e.g., approximately 10 mL per mmol of 4-bromobenzonitrile).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Reaction Components

Caption: Key components of the Buchwald-Hartwig cross-coupling reaction.

This detailed protocol and the accompanying information are intended to serve as a valuable resource for researchers engaged in the synthesis of this compound and related compounds. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

Application Notes and Protocols for the Purification of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The following sections outline various purification strategies, including recrystallization and column chromatography, to achieve high purity of the target compound.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Its purity is paramount to ensure the desired reaction outcomes, final product quality, and safety profile in drug development. This application note details robust methods for its purification, catering to different scales of production and purity requirements.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate purification methodology.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 122957-50-0 | [1][2] |

| Molecular Formula | C₁₁H₉N₃ | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (typical) | Inferred from similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Limited solubility in water and non-polar solvents like hexane. | Inferred from related structures and general solvent properties |

Purification Strategies

The primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Workflow for Purification Strategy Selection

Caption: General workflow for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids and is suitable when the crude product has a relatively high purity (typically >95%).[3] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated Carbon (optional, for color removal)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection: Ethanol is a suitable solvent for recrystallization, as demonstrated for similar benzimidazole structures.[4]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture with stirring until the solid dissolves completely.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For improved yield, the flask can be subsequently placed in an ice bath to promote further crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Table 2: Representative Data for Recrystallization

| Parameter | Value |

| Starting Purity (Crude) | ~95% |

| Solvent | Ethanol |

| Recovery Yield | 80-90% |

| Final Purity | >99% |

Protocol 2: Purification by Silica Gel Column Chromatography

For crude material with a lower purity or for the removal of closely related impurities, silica gel column chromatography is the recommended method. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Materials:

-

Crude this compound

-

Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Hexane (or Heptane)

-

Ethyl Acetate

-

Chromatography column

-

Eluent collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

-

Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC. The desired compound can be visualized under a UV lamp (254 nm).

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Table 3: Representative Data for Column Chromatography

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient (e.g., 9:1 to 1:1) |

| Starting Purity (Crude) | 80-90% |

| Recovery Yield | 70-85% |

| Final Purity | >99.5% |

Chromatography Workflow Diagram

Caption: Step-by-step workflow for purification by column chromatography.

Quality Control

The purity of the final product should be assessed using appropriate analytical techniques.

-

Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact with all chemicals.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

By following these detailed protocols, researchers, scientists, and drug development professionals can consistently achieve high-purity this compound for their research and development needs.

References

Application Notes and Protocols for the Spectral Analysis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed spectral data and experimental protocols for the characterization of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. The information is intended to support research, development, and quality control activities involving this compound.

Spectral Data Summary